Dicyandiamide

Descripción

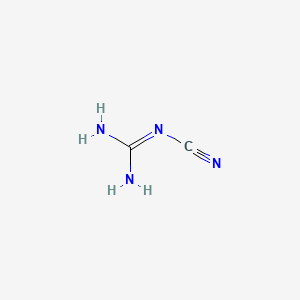

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyanoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26591-10-6 | |

| Record name | Guanidine, N-cyano-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020354 | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13 | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.400 @ 25 °C/4 °C, 1.4 g/cm³ | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000171 [mmHg] | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS | |

CAS No. |

461-58-5 | |

| Record name | Dicyandiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyandiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9B1R0C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

209.5 °C, 211 °C | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis Methodologies and Reaction Mechanisms of Dicyandiamide

Mechanistic Investigations of Dicyandiamide Reactions

Reaction with Epoxides for Curing Mechanisms

Role of Active Hydrogens and Cyano Reactivity in Curing

The curing mechanism of this compound, particularly in epoxy resins, is complex and involves the participation of both its four active hydrogens and the cyano group. atamanchemicals.compengshengchem.comchembk.com The active hydrogens, attached to the nitrogen atoms, are primary sites for reaction with epoxy groups through a ring-opening addition mechanism. mdpi.orgrsc.orgnih.govrsc.org This reaction leads to chain growth and branching in the polymer network. rsc.org

Condensation Reactions for Guanidine (B92328) Compound Synthesis

This compound is a key raw material for the synthesis of a variety of guanidine compounds. atamanchemicals.com These syntheses often involve condensation reactions.

A common method for synthesizing guanidine compounds, particularly biguanides, involves the reaction of amine salts with this compound. wikipedia.orgbeilstein-journals.orgnih.govoup.comgoogle.comcdnsciencepub.com This reaction typically occurs at elevated temperatures. wikipedia.orgbeilstein-journals.orgnih.govgoogle.com For instance, heating a mixture of cyanoguanidine (this compound) and an amine hydrochloride in a polar solvent can lead to the formation of biguanide (B1667054). beilstein-journals.orgnih.gov Proton exchange at high temperatures is believed to activate the cyanoguanidine, facilitating the nucleophilic attack by the free amine. beilstein-journals.orgnih.gov Early methods involved heating in solvents like ethanol (B145695) or under high pressure. beilstein-journals.orgnih.gov The reaction of this compound with ammonium (B1175870) salts is a commercially used process for the manufacture of guanidine salts like guanidine nitrate (B79036) and guanidine hydrochloride. google.comcdnsciencepub.com

This compound is also utilized in the synthesis of substituted biguanides, where one or more hydrogen atoms on the biguanide structure are replaced by other functional groups. beilstein-journals.orgnih.govnih.govresearchgate.netarkat-usa.orgthieme-connect.com Various approaches exist for this synthesis. One method involves the reaction of this compound with substituted amine salts. beilstein-journals.orgnih.govarkat-usa.org Another route utilizes substituted cyanoguanidines, which can be prepared from this compound, followed by the addition of amines to the cyano group. beilstein-journals.orgnih.gov The conditions for these reactions can vary, including heating mixtures of cyanoguanidine and amine hydrochlorides, or reacting amines with cyanoguanidine in the presence of copper salts. beilstein-journals.orgnih.govgoogle.com Microwave irradiation has also been employed to synthesize substituted biguanides from this compound and amines. beilstein-journals.orgnih.govarkat-usa.org For example, 1-substituted biguanide derivatives have been synthesized by reacting this compound with various anilines or hydrazines in diluted hydrochloric acid. nih.govresearchgate.netthieme-connect.com

Formation and Decomposition of Biguanide Monosalts

Polymerization Reactions for Resin Formation

This compound plays a significant role in the formation of various resins through polymerization reactions, primarily as a curing agent. Its application as a latent curing agent for epoxy resins is well-established. atamanchemicals.compengshengchem.comyolatech.compolymerinnovationblog.com In this context, this compound reacts with the epoxy groups of the resin at elevated temperatures, leading to the formation of a crosslinked polymer network. mdpi.orgrsc.orgnih.govyolatech.com This curing process involves the mechanisms discussed earlier, including the addition of active hydrogens to epoxy rings and the reaction of the cyano group. rsc.orgnih.govrsc.org The high curing temperatures typically required for this compound-cured epoxy resins, often between 150°C and 170°C, contribute to their long shelf life at room temperature. pengshengchem.comyolatech.comdinuofrp.compolymerinnovationblog.com

Beyond epoxy resins, this compound is also a basic component in the production of amino plastics and resins, notably as a key raw material for melamine (B1676169) production. atamanchemicals.com Melamine-formaldehyde resins are formed through the condensation of melamine and formaldehyde (B43269). This compound can be involved in the synthesis of modified melamine-formaldehyde resins or as an additive in their preparation. primaryinfo.comgoogle.comuc.edu For instance, modified melamine-formaldehyde resins can be prepared by reacting melamine with formaldehyde in the presence of this compound under alkaline conditions. google.com this compound reacts with formaldehyde to form a resin through addition-condensation reactions, similar to phenol, urea (B33335), and melamine resins. primaryinfo.com These this compound-formaldehyde resins find use in applications such as wastewater treatment as coagulants. primaryinfo.com

Here is a table summarizing some data points related to this compound:

| Property | Value | Source |

| Chemical Formula | C₂H₄N₄ | atamanchemicals.compengshengchem.com |

| Molar Mass | 84.08 g/mol | atamanchemicals.com |

| Appearance | White Crystals/Powder | atamanchemicals.comyolatech.com |

| Melting Point | 207-209.5 °C | atamanchemicals.comchembk.com |

| Solubility in Water (13°C) | 2.26% (41.3 g/l reported elsewhere) | atamanchemicals.compengshengchem.com |

| Solubility in Hot Water | Relatively high | pengshengchem.com |

| Solubility in Anhydrous Ethanol (13°C) | 1.2% | pengshengchem.com |

| Solubility in Liquid Ammonia (B1221849) | Soluble | pengshengchem.com |

| Solubility in Benzene | Insoluble | pengshengchem.com |

| Solubility in Chloroform | Insoluble | pengshengchem.com |

| Typical Epoxy Curing Temp. | 150-170 °C | pengshengchem.com |

| Shelf Life (Epoxy Formulations) | Up to 6-12 months at room temp. | atamanchemicals.comyolatech.compolymerinnovationblog.com |

Factors Influencing Degree of Polymerization

The degree of polymerization in this compound-formaldehyde resin synthesis is highly dependent on several factors. Research indicates that the molar ratio of reactants, reaction temperature, reaction time, and acid concentration significantly influence the polymerization process. primaryinfo.comcore.ac.uk For instance, in modified this compound formaldehyde polymer synthesis, factors such as the ratio of starch to acrylamide, polymerization temperature, reaction time, and initiator concentration have been investigated for their effects on the synthesis reaction, with optimal conditions identified based on metrics like pulp retention rate. globethesis.com

Studies on the preparation of instant this compound-formaldehyde resin have explored specific ranges for reactant ratios and reaction conditions. For example, a method details using parts by mass of formaldehyde (23.16-25.85), water (39.30-43.38), this compound (22.57-25.62), and ammonium chloride (2.59-3.73) in the initial reaction phase at 70-85°C and pH 7.5-9.5 for 1.5-5.5 hours. google.com The subsequent polymerization phase involved different amounts of ammonium chloride (6.22-7.44 parts), temperature (75-95°C), and pH (4.0-6.8) for 1.5-5.0 hours. google.com

While research on factors affecting polymerization in other resin systems, such as resin-based composites, highlights the impact of factors like resin shade, curing duration, increment thickness, light unit, cavity dimensions, filler type, and temperature, these factors are specific to those systems and the polymerization mechanism involved (e.g., free radical polymerization initiated by light or heat) nih.gov. For this compound-formaldehyde resins, the key influencing factors are primarily related to reactant concentrations, pH, temperature, and reaction duration, which govern the condensation reactions.

Data on optimized synthesis conditions for modified this compound formaldehyde polymer synthesis, based on pulp retention rate, are presented below: globethesis.com

| Factor | Optimal Ratio/Value |

| Starch:Acrylamide:this compound:Formaldehyde Molar Ratio | 1:2.5:5:10 |

| Polymerization Temperature | 80 °C |

| Reaction Time | 2 hours |

| Initiator (Ammonium Persulfate:Sodium Bisulfite) | 1:1 |

These conditions were found to increase the molecular weight of the polymer significantly, leading to improved pulp retention. globethesis.com

Derivatization for Novel Compounds

This compound can undergo various derivatization reactions to yield novel compounds with different properties and applications.

Reaction with Hydrazides of Organic Acids

Novel this compound derivatives can be prepared by reacting this compound with a hydrazide of an organic acid. google.comsciencemadness.org This reaction is versatile, allowing for the use of a wide variety of hydrazides, including hydrazides of alkyl carboxylic, aryl carboxylic, arylalkyl carboxylic, or alkylaryl carboxylic acids. google.com The reaction is preferably conducted in an aqueous solution. google.com Ammonia is liberated during this reaction, making it preferable to carry out the reaction under acidic conditions to convert the liberated ammonia into an ammonium salt. google.com The degree of acidity should be sufficient for ammonia conversion but not so high as to cause excessive hydrolysis of the reaction product. google.com

For example, reacting this compound with semicarbazide (B1199961) (a hydrazide) can yield 1-carbamyl guanazole. google.com Similarly, the reaction with aminoguanidine (B1677879) can produce 1-guanyl guanazole. google.com

An example procedure involves adding semicarbazide hydrochloride and this compound to water and heating the mixture. google.com Another example details refluxing a mixture of the hydrazide of propionic acid, this compound, concentrated hydrochloric acid, and water. sciencemadness.org

Research has explored the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to prepare guanazole, although this method can result in low and uncertain yields and the formation of soluble colored byproducts. google.comsciencemadness.org

The derivatives obtained from the reaction of this compound with organic acid hydrazides can subsequently react with formaldehyde to form synthetic resins with varied properties. google.com

| Reactants | Potential Product |

| This compound + Semicarbazide | 1-carbamyl guanazole |

| This compound + Aminoguanidine | 1-guanyl guanazole |

| This compound + Hydrazine Hydrate | Guanazole (with limitations) |

Advanced Applications and Research Domains of Dicyandiamide

Agricultural Science and Environmental Impact Studies

Dicyandiamide as a Nitrification Inhibitor

Nitrification is a crucial microbial process in the nitrogen cycle where ammonium (B1175870) (NH₄⁺) is sequentially oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻). nih.govfrontiersin.org This process is primarily carried out by ammonia-oxidizing microorganisms (AOM), including ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), and nitrite-oxidizing bacteria (NOB). nih.govfrontiersin.orgasm.org this compound (DCD) functions as a nitrification inhibitor by specifically targeting and inhibiting the activity and growth of soil ammonia-oxidizing microorganisms, particularly AOB, which are responsible for the initial and rate-limiting step of ammonia (B1221849) oxidation. frontiersin.orgasm.orgtandfonline.comtandfonline.complos.org By slowing down this conversion, DCD helps to retain nitrogen in the less mobile ammonium form in the soil. justagriculture.inmassey.ac.nz

Impact on Soil Nitrogen Transformations (NH₄⁺ and NO₃⁻ Dynamics)

The application of DCD significantly influences the dynamics of ammonium (NH₄⁺) and nitrate (NO₃⁻) in the soil. By inhibiting the oxidation of NH₄⁺, DCD leads to a temporary accumulation of ammonium in the soil. researchgate.netcambridge.orgpublish.csiro.au Simultaneously, the production of NO₃⁻ is reduced. plos.orgresearchgate.netcambridge.orgscielo.br Studies have shown that DCD can significantly decrease the rate of ammonium oxidation and total nitrate production. cambridge.org For instance, in one study, DCD application decreased ammonium oxidation rates significantly across different application times and treatments. cambridge.org The percentage decreases in ammonium oxidation ranged from 74.6% to 99.9% depending on the soil type and application timing. cambridge.org This shift in the balance between NH₄⁺ and NO₃⁻ has implications for nitrogen availability to plants, as some plants prefer ammonium while others prefer nitrate.

Data Table 1: Effect of DCD on Ammonium Oxidation Rate

| Soil Type/Treatment | Without DCD (µg N/g/day) | With DCD (µg N/g/day) | Percentage Decrease (%) |

| CSNO₃ (June 2010) | 1.193 | 0.001 | 99.9 |

| NH₄ClNO₃ (June 2010) | 0.819 | 0.117 | 85.7 |

| CSNO₃ (Oct 2010) | - | - | 81.9 |

| NH₄ClNO₃ (Oct 2010) | - | - | 74.6 |

| CSNO₃ (March 2011) | - | - | 90.1 |

| NH₄ClNO₃ (March 2011) | - | - | 76.5 |

Note: Data compiled from search result cambridge.org. Some specific rate values for Oct 2010 and March 2011 were not explicitly provided in the snippet, only the percentage decrease.

The reduced conversion of NH₄⁺ to NO₃⁻ also affects other nitrogen transformations, such as mineralization and immobilization. Some studies indicate that DCD can increase total mineralization and immobilization rates, suggesting potential non-target effects on soil nitrogen cycling. researchgate.net

Reduction of Nitrous Oxide (N₂O) Emissions from Soils

Nitrous oxide (N₂O) is a potent greenhouse gas, and agricultural soils, particularly those receiving nitrogen fertilizers or animal excreta, are significant sources of its emission. tandfonline.compjoes.com N₂O is produced through both nitrification and denitrification processes in the soil. tandfonline.com By inhibiting nitrification, DCD reduces the availability of NO₃⁻, which is a key substrate for denitrification, and also directly reduces N₂O production during nitrification. tandfonline.comtandfonline.com Numerous studies have demonstrated the effectiveness of DCD in reducing N₂O emissions from various agricultural systems, including grazed pastures and vegetable fields. tandfonline.compjoes.comtandfonline.comtandfonline.comnih.gov Meta-analyses of multiple studies have shown that DCD application can lead to a significant reduction in N₂O emission rates, with reported reductions often exceeding 50%. pjoes.comnih.gov For example, a meta-analysis of 69 published articles indicated a 54.34% reduction in N₂O emission rates with DCD application. pjoes.com In specific field trials, reductions in N₂O emissions from urine patches treated with DCD have ranged from 18% to 82%. publish.csiro.autandfonline.comtandfonline.com

Data Table 2: Reduction in N₂O Emissions by DCD

| Study Location/System | Treatment Context | Reported N₂O Reduction (%) |

| New Zealand Grassland | Grazed pasture (urine) | 41%–82% tandfonline.com |

| New Zealand Grassland | Grazed pasture (urine) | 18%–71% tandfonline.com |

| New Zealand Grassland | Grazed pasture (urine) | 33%, 56%, 80% (varying urine rates) publish.csiro.au |

| New Zealand Grassland | Grazed pasture (overall) | 49% (average across sites) massey.ac.nz |

| New Zealand Grassland | Grazed pasture (urine) | 65% tandfonline.com |

| Vegetable field (China) | Urea (B33335) application | 49.3% - 50.9% nih.gov |

| Global Grasslands | Meta-analysis | 54.34% pjoes.com |

Mitigation of Nitrate (NO₃⁻) Leaching from Agricultural Soils

Nitrate (NO₃⁻) is highly mobile in soil and can be easily leached into groundwater and surface water, leading to water pollution and eutrophication. core.ac.uknih.gov Since DCD inhibits the formation of NO₃⁻ from NH₄⁺, it effectively reduces the amount of nitrate available for leaching. justagriculture.intandfonline.comcore.ac.uknih.gov Numerous studies have demonstrated the efficacy of DCD in mitigating nitrate leaching losses from agricultural soils, particularly in systems with high nitrogen inputs like grazed pastures. tandfonline.comcore.ac.uknih.govctdbase.org Reductions in nitrate leaching ranging from 10% to 76% relative to untreated soils have been observed in lysimeter studies. nih.gov Field trials in different regions have consistently shown significant reductions in nitrate leaching losses with DCD application, often in the range of 40% to 69%. massey.ac.nztandfonline.comcore.ac.ukctdbase.org The effectiveness of DCD in reducing nitrate leaching can be influenced by factors such as soil type, climate, and application timing. tandfonline.comcore.ac.uk

Data Table 3: Reduction in Nitrate Leaching by DCD

| Study Location/System | Treatment Context | Reported Nitrate Leaching Reduction (%) |

| New Zealand Grassland | Grazed pasture (urine) | 48%–69% tandfonline.com |

| New Zealand Grassland | Grazed pasture (urine) | Up to 74% (dependent on timing/frequency) tandfonline.com |

| New Zealand Grassland | Grazed pasture (urine) | 60%–65% (potential leaching) publish.csiro.au |

| New Zealand Grassland | Grazed pasture (overall) | 20%–50% (annually) ctdbase.org |

| Ireland (various soils) | Urine-treated lysimeters | Up to 45% (total annual) core.ac.uk |

| New Zealand (Manawatu) | Urine-treated lysimeters | 8% nih.gov |

| New Zealand (Canterbury) | Urine-treated lysimeters | 34% nih.gov |

| New Zealand (Waikato) | Grazed pasture (water trough admin) | 40% ctdbase.org |

Influence of Soil Abiotic and Biotic Factors on this compound Persistence and Efficacy

The persistence and efficacy of DCD in soil are influenced by a range of abiotic and biotic factors. Soil temperature and moisture content are known to affect the degradation rate of DCD. Higher temperatures generally lead to faster degradation. tandfonline.com Soil type and texture can also play a role, affecting DCD sorption and transport within the soil profile. scielo.brmdpi.com Soil pH can influence the activity of ammonia-oxidizing microorganisms and potentially the efficacy of DCD. asm.org Biotic factors, particularly the activity of soil microorganisms, are crucial for DCD degradation. Certain soil bacteria, including strains of Mycobacterium, Rhodococcus, Pseudomonas, and Xanthomonas maltophilia, are known to degrade DCD, especially when other nitrogen sources are limited. researchgate.net The composition and activity of the soil microbial community, therefore, play a significant role in determining how long DCD remains active in the soil and how effectively it inhibits nitrification. tandfonline.compjoes.comtandfonline.com The longevity of DCD in soil has been reported to vary, with studies showing persistence for several weeks to months, depending on environmental conditions. justagriculture.inmassey.ac.nz

Impact on Pasture Yields and Crop Accumulation

This compound is primarily recognized for its role as a nitrification inhibitor, which helps to retain soil nitrogen in the ammonium form for longer periods nutrientstar.orgtandfonline.com. This can potentially enhance pasture yields and crop accumulation by reducing nitrogen losses through nitrous oxide (N₂O) emissions and nitrate (NO₃⁻) leaching tandfonline.com.

Research has investigated the effects of DCD on pasture yields and crop accumulation, with varying results depending on factors such as soil type, application rate, and environmental conditions nutrientstar.orgscispace.com. Some studies have shown that DCD can increase pasture accumulation and crop yields nutrientstar.orgtandfonline.comresearchgate.net. For instance, one study observed a 9% increase in pasture accumulation with three applications of DCD in one out of two years of a grazed drainage trial tandfonline.com. Another study indicated that DCD application improved the growth and yield in both wheat and maize in a crop rotation system researchgate.net.

However, other research has shown inconsistent or even negative effects on crop yields nutrientstar.org. Early studies indicated that while DCD could increase yields in some crops like Coastal bermudagrass, it decreased dry matter yields and showed signs of toxicity in others like wheat, oats, maize, cotton, and tomato nutrientstar.org. The potential for phytotoxicity and yield reduction can be related to plant species and the amount of DCD applied mpi.govt.nz. Commercial fertilizers formulated with DCD are intended to have a safe concentration for broadcast application, but banded application could lead to significant phytotoxicity nutrientstar.org.

The effectiveness of DCD in increasing yields can be influenced by its impact on soil inorganic nitrogen levels. In mixed pastures, increased inorganic nitrogen concentrations in the soil, potentially resulting from DCD application, can favor the growth of ryegrass over white clover, which relies on atmospheric nitrogen fixation mpi.govt.nz.

Interactions with Other Soil Amendments (e.g., Biochar, Biogas Slurry)

The interaction of this compound with other soil amendments like biochar and biogas slurry has been explored to understand their combined effects on soil properties and nitrogen dynamics mdpi.comresearchgate.netresearchgate.netcambridge.orgresearchgate.net.

Studies have investigated the co-application of biochar and DCD. Some research suggests that biochar can potentially weaken the efficacy of DCD in nitrification inhibition researchgate.netncsu.edu. This could be due to DCD adsorption onto biochar surfaces, which may neutralize its inhibitory effects researchgate.net. Biochar's porous structure and large surface area can adsorb ammonium and nitrate, potentially reducing nitrogen leaching mdpi.com. Conversely, other studies have indicated that the combined application of DCD and biochar can lead to greater reductions in N₂O emissions compared to DCD alone researchgate.net. The effectiveness of this combination can depend on factors such as biochar feedstock, pyrolysis temperature, and application rate, as well as soil type ncsu.edu. For example, biochar with a large surface area showed a stronger ability to reduce DCD's inhibitory effect in nearly neutral soil, while biochar with a high pH had a greater influence on acidic soil ncsu.edu.

The co-application of DCD with biogas slurry has also been studied, particularly in the context of reducing nitrogen losses and N₂O emissions from agricultural soils mdpi.comresearchgate.netcambridge.orgresearchgate.net. Research has shown that combining DCD with biogas slurry can enhance the physicochemical properties of the soil and significantly reduce N₂O emissions mdpi.comresearchgate.net. DCD applied with cattle slurry has been shown to inhibit ammonium oxidation and decrease nitrate consumption in soil cambridge.org. It can also increase ammonia adsorption as applied nitrogen remains in the ammonium form for a longer period cambridge.org. The combined application of biochar, biogas slurry, and DCD has demonstrated effectiveness in reducing N₂O emissions in protected tomato cultivation, with the combination treatment showing the most effective results mdpi.comresearchgate.net.

Potential Effects on White Clover Growth and Nitrogen Fixation

Studies have indicated that DCD application may initially reduce clover content and production mpi.govt.nz. This is potentially due to DCD retaining inorganic nitrogen in the soil, which can give a competitive advantage to ryegrass over white clover, as clover is more competitive at lower soil nitrogen concentrations mpi.govt.nz. When soil inorganic nitrogen content increases, clover tends to substitute atmospheric nitrogen fixation with soil nitrogen uptake, leading to a reduction in nitrogen fixation mpi.govt.nz.

Degradation of this compound in Soil

The degradation of this compound in soil is a crucial factor influencing its persistence and effectiveness as a nitrification inhibitor scispace.comresearchgate.net. DCD degradation is primarily a microbial process and is influenced by various soil and environmental factors scispace.comtandfonline.compublish.csiro.aupublish.csiro.au.

Key factors affecting DCD degradation include soil temperature, soil moisture, soil texture, clay content, and organic matter content scispace.comtandfonline.compublish.csiro.aupublish.csiro.au. Soil temperature has a significant impact on DCD degradation rates, with higher temperatures generally leading to faster degradation scispace.comresearchgate.net. The half-life of DCD in soil can range from a few days to several weeks depending on the temperature scispace.comresearchgate.net. For example, at 5 °C, a 1 °C increase in temperature reduced the half-life from 110 to 101 days, whereas at 25 °C, the reduction was from 20 to 19 days researchgate.net.

Soil moisture content and aeration also play a role in DCD degradation scispace.comtandfonline.compublish.csiro.au. DCD has been reported to degrade more slowly under anaerobic conditions compared to aerobic conditions tandfonline.compublish.csiro.au. Studies have shown that the degradation rate is greater when the soil is aerobic publish.csiro.au. Soil texture and organic matter content can also influence DCD degradation rates, with differences observed in different soil types scispace.compublish.csiro.au. Some studies suggest that higher organic matter content can enhance DCD degradation tandfonline.com.

The application rate of DCD can also affect its degradation kinetics, with longer half-lives observed at higher application rates in some studies publish.csiro.au.

Occurrence and Effects of this compound in Aquatic Ecosystems

This compound is readily soluble in water, which raises concerns about its potential leaching from agricultural land into aquatic ecosystems researchgate.netmpi.govt.nz. Research has investigated the occurrence of DCD in surface waters and its potential effects on aquatic environments researchgate.netmpi.govt.nzmpi.govt.nzresearchgate.net.

Measurable concentrations of DCD have been detected in streams and drains in agricultural catchments where it is used researchgate.net. DCD concentrations in surface waters have been found to be positively correlated with ammonium concentrations, the ratio of ammonium to nitrate, and electrical conductivity, while negatively correlated with dissolved oxygen concentrations researchgate.net. These correlations suggest that DCD enters waterways and can inhibit in situ nitrification in aquatic ecosystems, similar to its effect in soils researchgate.net.

The effects of DCD on freshwater ecosystems have been studied, both as a single stressor and in combination with other agricultural stressors mpi.govt.nzmpi.govt.nz. While DCD can interact with the nitrogen cycle in aquatic environments, its effects on stream communities (such as algae and invertebrates) have generally been found to be relatively minor compared to other stressors like fine sediment, nutrient enrichment, and streamflow reduction mpi.govt.nzresearchgate.net.

In wetland environments, DCD is likely to reduce the export of inorganic nitrogen to streams mpi.govt.nzresearchgate.net. This is potentially because any ammonium that accumulates due to nitrification inhibition is rapidly taken up by wetland plants mpi.govt.nzresearchgate.net. DCD addition is also considered unlikely to significantly change N₂O emissions from small farmland streams, as observed concentrations were often close to atmospheric equilibrium mpi.govt.nz.

Role in Fertilizer Technologies

This compound plays a significant role in fertilizer technologies, primarily as a nitrification inhibitor atamanchemicals.comnutrientstar.orggoogle.com. Its inclusion in fertilizer formulations aims to slow down the conversion of ammonium-nitrogen (NH₄⁺-N) to nitrate-nitrogen (NO₃⁻-N) by inhibiting the activity of nitrifying bacteria, particularly Nitrosomonas species nutrientstar.orgtandfonline.com.

By slowing nitrification, DCD helps to retain nitrogen in the more stable ammonium form in the soil, which can reduce losses through nitrate leaching and denitrification (which produces N₂O) nutrientstar.orgtandfonline.comtandfonline.com. This can potentially improve nitrogen use efficiency by plants, as ammonium is less mobile in the soil than nitrate nutrientstar.org.

DCD has been used in fertilizer formulations for many years and is an active ingredient in various enhanced-efficiency fertilizer products nutrientstar.org. It can be applied with both liquid and dry fertilizers, including inorganic fertilizers and liquid manure nutrientstar.org.

Studies have shown that the addition of DCD to various nitrogen sources, such as fertilizer, urine, and slurry, can lead to a higher accumulation of ammonium in the soil and a decrease in nitrate concentration cambridge.orgtandfonline.com. The effectiveness of DCD in inhibiting nitrification in fertilizers can depend on factors such as the type of fertilizer and soil properties plos.org.

Materials Science and Engineering

Beyond its agricultural applications, this compound is also utilized in materials science and engineering due to its chemical structure and reactivity. It serves as a building block or additive in the synthesis and modification of various materials.

One notable application is its use in the production of graphitic carbon nitride (g-C₃N₄) taylorandfrancis.com. g-C₃N₄ is a promising material with applications in photocatalysis, sensing, and energy storage taylorandfrancis.com. DCD can be used as a precursor for the synthesis of g-C₃N₄ through processes like thermal polycondensation taylorandfrancis.com.

This compound is also employed as a curing agent for epoxy resins atamanchemicals.comacs.org. Its ability to react with epoxy groups facilitates the cross-linking of polymer chains, leading to the formation of rigid, thermoset materials with desirable mechanical and thermal properties atamanchemicals.comacs.org. This application is relevant in the production of laminates for circuit boards, powder coatings, and adhesives atamanchemicals.com.

Furthermore, DCD has been explored as an additive in the development of high-performance carbon-based inorganic perovskite solar cells bohrium.com. In this context, DCD can act as a Lewis base additive to passivate defects in the perovskite material, improving the efficiency and stability of the solar cells bohrium.com. The interaction between the cyano and imino groups in DCD and lead ions in the perovskite structure can inhibit defect formation and promote favorable crystallization bohrium.com.

Applications in Epoxy Resins and Adhesives

This compound is widely recognized as a crucial latent curing agent for epoxy resins and adhesives, particularly in one-component systems. polymerinnovationblog.comyolatech.comriverlandtrading.com Its solid, crystalline nature at room temperature allows for long shelf life when mixed with epoxy resins, with curing initiated at elevated temperatures, typically above 150°C. polymerinnovationblog.comyolatech.com This characteristic makes this compound-cured epoxy systems valuable in industries such as electronics, automotive, and construction. yolatech.comindustryarc.com

Enhancement of Product Durability and Performance

The use of this compound as a curing agent contributes significantly to the enhancement of product durability and performance in epoxy-based materials. Cured epoxy resins exhibit desirable properties such as high impact strength, abrasion resistance, excellent adhesion to various substrates, and good stability against water and chemicals. besterpcba.com In the automotive sector, this compound's use in epoxy resins enhances the durability and performance of lightweight vehicle materials. industryarc.com Furthermore, in medical adhesives, this compound improves strength, biocompatibility, and sterilization resistance, crucial for durable medical devices. industryarc.com The glass transition temperature (Tg) of this compound-cured liquid epoxy can reach about 120°C, which is higher than that achieved with high-temperature curing aliphatic amines. yolatech.com

Curing Agent for Epoxy Resins

This compound functions as a latent curing agent for epoxy resins, reacting with both epoxy groups and secondary hydroxyl groups upon heating. yolatech.com The curing process typically occurs rapidly at temperatures around 180°C, although accelerators like substituted urea or 2-methylimidazole (B133640) can lower the peak curing temperature to as low as 150°C or even 110°C with specific amine structures. polymerinnovationblog.comyolatech.combesterpcba.com The curing mechanism is complex, involving the reactivity of its four active hydrogens and the cyanide group, and this compound can also act as a catalytic curing agent. atamanchemicals.com For solid epoxy resins, the actual dosage of this compound is typically in the range of 4-10 g per gram of resin. atamanchemicals.com

This compound's low solubility in epoxy resin at room temperature contributes to the long shelf life of one-component formulations. yolatech.com Micronization of this compound to typical particle sizes of 5 or 10 µm is common to improve dispersibility and reactivity. polymerinnovationblog.com Accelerators are often used to reduce the high curing temperatures required for this compound alone. polymerinnovationblog.comyolatech.com

Flame Retardant Applications

This compound is utilized as a flame retardant additive in various materials, including textiles and paper. atamanchemicals.comchemceed.comsilverfernchemical.com Its effectiveness as a flame retardant is attributed to its high nitrogen content and thermal stability. bagmull.com this compound can be used as a spumific in intumescent flame retardant systems. rbhltd.com In phenolic foam, this compound modification has been shown to improve flame retardancy, leading to higher limiting oxygen index (LOI) values and achieving UL-94 V-0 ratings. alfa-chemistry.com This modification also increased char yield while reducing heat release rate, total heat release, and mass loss rate. alfa-chemistry.com

Advanced Carbon Materials Synthesis

This compound serves as a valuable precursor and nitrogen source for the synthesis of various advanced carbon materials, including nitrogen-doped carbons and polymeric graphitic carbon nitride. rhhz.netrsc.orgtaylorandfrancis.com

Preparation of Hierarchical Porous Structures

This compound can play a role in the creation of hierarchical porous carbon structures. In the synthesis of nitrogen-doped hierarchical porous activated carbon, this compound, along with an activating agent like KHCO3, contributes to the formation of a hierarchical porous architecture consisting of micropores, mesopores, and macropores. nih.govnih.govliverpool.ac.uk This synergistic effect leads to materials with large specific surface areas. nih.govliverpool.ac.uk For instance, a method using paddy as a carbon precursor, KHCO3, and this compound resulted in nitrogen-doped hierarchical porous activated carbon with a specific surface area of 3025 m²/g. nih.govliverpool.ac.uk In another approach, the reaction between this compound and a clews-like polymer can produce new mesopores within a hierarchical structure. rhhz.net this compound has also been used in the synthesis of nitrogen-doped porous carbon nanotube composites via MOFs. rsc.org

Optimizing Polymeric Graphitic Carbon Nitride Properties

This compound is a common precursor for the synthesis of polymeric graphitic carbon nitride (g-C₃N₄) through thermal polymerization. rsc.orgtaylorandfrancis.comrsc.org While g-C₃N₄ is a promising material for catalytic applications, its practical use is often limited by low active site density and poor electrical conductivity. rsc.orgrsc.org Research has explored the impact of this compound precursor pretreatment prior to thermal polymerization to enhance the structure and electronic properties of polymeric graphitic carbon nitride. rsc.orgrsc.orgdntb.gov.ua Various pretreatment methods, including grinding, recrystallization (via stirring or probe sonication), and freeze-drying, have been investigated. rsc.orgrsc.org These pretreatments can influence the morphology and reduce the electrochemical resistance of the resulting g-C₃N₄, making it more suitable for catalytic processes. rsc.orgrsc.org Studies have shown that recrystallization temperature can affect the bandgap and electron transport properties of carbon nitride materials. rsc.org

Interface Modification in Perovskite Solar Cells

Perovskite solar cells (PSCs) have attracted significant attention due to their rapidly increasing power conversion efficiencies (PCEs). rsc.orgbohrium.com However, issues related to stability and defects at interfaces remain critical for their commercialization. rsc.orgbohrium.com this compound has been investigated as an interfacial modification layer in PSCs, particularly in devices utilizing tin dioxide (SnO₂) as an electron transport material. rsc.orgrsc.org SnO₂ can suffer from intrinsic defects, such as dangling bonds, which can accelerate the degradation of the perovskite layer. rsc.orgrsc.org

The bifunctional nature of this compound, possessing both –NH₂ and –CN groups, allows it to interact with different components of the solar cell structure. rsc.orgrsc.org The –CN groups can effectively passivate defects in the SnO₂ layer through chemical interactions, improving the interface energy level alignment and the conductivity of the SnO₂ film. rsc.orgrsc.org Simultaneously, the –NH₂ groups can facilitate the formation of high-quality perovskite films at the buried interface in n–i–p solar cells. rsc.orgrsc.org This is attributed to the potential for hydrogen bonding between the amino group of DCD and iodine on the perovskite surface, which can anchor PbI₂ and promote perovskite crystal growth. rsc.org

Research has demonstrated that incorporating this compound as an interface modifier can lead to a substantial improvement in the PCE of PSCs. For instance, one study reported an increase in PCE from 21.28% to 24.50% with the inclusion of DCD. rsc.orgrsc.org Furthermore, this interface modification has been shown to enhance the stability of unencapsulated devices, with reported retention of over 93.2% of their initial PCE after 720 hours of storage at controlled humidity (RH = 30–40%). rsc.orgrsc.org this compound can also be used as an additive in the perovskite precursor solution to adjust crystallization kinetics and passivate defects within the inorganic perovskite films. bohrium.comresearchgate.net The C≡N and C=N groups can form Lewis acid-base adducts with uncoordinated Pb²⁺ ions, inhibiting the formation of perovskite defects. bohrium.comresearchgate.net This additive engineering can accelerate the transformation from intermediate phases to the final perovskite phase, resulting in films with lower defect density, larger grain size, and improved interfacial contact, all of which are beneficial for charge transport. bohrium.com

Data Table 1: Impact of this compound Interface Modification on Perovskite Solar Cell Performance

| Parameter | Control Device | DCD-Modified Device |

| Power Conversion Efficiency (PCE) | 21.28% | 24.50% |

| Stability (PCE retention after 720h, RH 30-40%) | - | >93.2% |

Pharmaceutical and Biomedical Research

This compound plays a vital role in the pharmaceutical industry, primarily as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs). industryarc.comlookchem.comcphi-online.comglobalgrowthinsights.com Its high purity is particularly crucial in this sector to ensure the efficacy and safety of pharmaceutical products. industryarc.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a key building block for synthesizing a range of pharmaceutical compounds. lookchem.comcphi-online.com It is utilized in the production of intermediates for medicines, pesticides, and dyes. lookchem.comcphi-online.com The increasing demand for this compound in the pharmaceutical industry is driven by its essential role in synthesizing APIs. globalgrowthinsights.comtransparencymarketresearch.com

Precursor for Metformin (B114582) Synthesis

One of the most significant applications of this compound in the pharmaceutical field is its use as a precursor for the synthesis of metformin. industryarc.comglobalgrowthinsights.comtransparencymarketresearch.com Metformin is a widely used medication for the management of type 2 diabetes. nih.govprobes-drugs.orgsciencesnail.com The industrial synthesis of metformin typically involves the reaction of this compound with dimethylamine (B145610) or its hydrochloride salt. sciencesnail.comresearchgate.netgoogle.com This reaction involves the nucleophilic attack of dimethylamine at the electrophilic nitrile carbon of cyanoguanidine (this compound). sciencesnail.com Various patented procedures exist, differing in reaction conditions and purification strategies, but the core reaction between this compound and a dimethylamine species is fundamental. sciencesnail.comgoogle.com Research has explored methods to optimize this synthesis, including reactions in a high-pressure enclosed environment with organic acid catalysts to improve the stability of this compound and reduce side reactions, leading to higher yields and simplified purification. google.com

Medical Research and Drug Discovery

Beyond its role in synthesis, this compound is also relevant in medical research and drug discovery efforts. industryarc.comnih.gov Its chemical structure and reactivity make it a valuable compound for developing new chemical entities with potential therapeutic properties. industryarc.com The expanding role of high-purity this compound in medical research aids in the development of compounds targeting various diseases. industryarc.com Research in drug design and discovery translates fundamental biomedical research outcomes into potential therapeutics. nih.gov While this compound itself may not always be the final drug, its use in synthesizing diverse chemical structures contributes to the broader landscape of drug discovery.

Antimicrobial Studies and DNA Binding

This compound has been explored in studies investigating antimicrobial activity and interactions with DNA. Research has focused on synthesizing and characterizing metal complexes involving this compound as a ligand and evaluating their biological properties. semanticscholar.orgx-mol.netamericanelements.comresearchgate.nettandfonline.com For instance, studies have reported the synthesis and characterization of binuclear rhodium(II) complexes with this compound. americanelements.comresearchgate.nettandfonline.com These complexes have been investigated for their antimicrobial activity against various microorganisms, including bacteria such as Bacillus subtilis, Enterococcus faecium, Staphylococcus aureus, and Escherichia coli. americanelements.comresearchgate.nettandfonline.com

Furthermore, the interaction of these this compound-containing metal complexes with DNA, such as calf thymus DNA (CT-DNA), has been studied to understand their mode of binding. americanelements.comresearchgate.nettandfonline.com Research findings have suggested a non-intercalative mode of binding for certain rhodium(II) complexes of this compound, indicating interactions through electrostatic forces or groove binding rather than intercalation between DNA base pairs. americanelements.comresearchgate.net Some studies have reported good antibacterial activity for certain this compound-metal complexes against bacteria responsible for urinary tract infections. researchgate.net

Analytical Methodologies for Dicyandiamide Quantification and Characterization

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with various detection methods, are widely utilized for the separation, identification, and quantification of dicyandiamide. These techniques offer the necessary specificity and sensitivity for analyzing DCD in complex samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for DCD analysis. Due to the polar nature of this compound, its retention on commonly used C18 reversed-phase columns can be challenging. wikidata.org Approaches to address this include the use of ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC). wikidata.org However, ion-pairing agents can potentially damage columns, and HILIC often requires high organic solvent consumption. wikidata.org Ion exclusion chromatography (IEC) using specific columns has also been demonstrated for separating DCD from interfering peaks in complex matrices like milk powder, simplifying sample preparation by potentially eliminating the need for cartridge cleanup procedures. wikidata.orgfishersci.ca Another HPLC method for analyzing this compound alongside cyanamide (B42294) and urea (B33335) utilizes a normal-phase column (Primesep S) with a mobile phase of water and acetonitrile (B52724). wikipedia.org

Detailed research findings on HPLC methods for DCD analysis include:

A method for determining DCD in milk powder using an IEC column (Dionex IonPac ICE-AS1) showed good method reproducibility with a retention time RSD of 0.026 and peak area RSD of 1.01. wikidata.org Linearity was observed from 0.05 to 50 µg/mL, with a recovery of 92% in spiked milk powder samples. wikidata.org

An HPLC method for the selective determination of DCD in fertilizers employed a C18 reversed-phase column with methyl this compound as an internal standard and UV detection at 220 nm. tera.org The sample preparation involved dissolving or suspending the sample in water, followed by ultrasonic treatment and filtration. tera.org

Analysis of DCD in chemical fertilizer has been performed using an HPLC method based on an analytical column packed with silica (B1680970) gel chemically bonded with an amino or aminopropyl group. nih.gov

UV spectrometry is a common detection method coupled with HPLC for this compound analysis, leveraging the compound's absorption properties in the ultraviolet range. Different wavelengths have been reported for optimal detection depending on the method and matrix.

Reported UV detection wavelengths for this compound include:

200 nm for the analysis of this compound, cyanamide, and urea on a Primesep S normal-phase column. wikipedia.org

195-215 nm as a preferred detection wavelength range when using a variable wavelength ultraviolet absorption detector with a methanesulfonic acid aqueous solution as the mobile phase.

215 nm for the estimation of this compound using a Hypersil Gold aQ HPLC column.

220 nm for DCD detection in fertilizers using a C18 reversed-phase column. tera.org

220 nm for the determination of this compound in milk powder by ion exclusion chromatography-UV detection.

These variations in wavelength highlight the optimization required based on the chromatographic system, mobile phase, and potential interfering substances in the sample matrix.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, sensitivity, and column efficiency compared to traditional HPLC, making it particularly suitable for trace residue analysis of this compound. UPLC is often coupled with highly sensitive detectors like tandem mass spectrometers for the determination of DCD at very low concentrations in complex matrices.

A highly sensitive UPLC method combined with accelerated solvent extraction (ASE) and molecularly imprinted polymers solid-phase extraction (MISPE) was developed for the simultaneous determination of this compound, cyromazine, and melamine (B1676169) in animal tissue foods. This method achieved good linearity with a correlation coefficient (r) of 0.9999 and low limits of quantification (LOQs): 1.7 µg/kg for DCD, 5.0 µg/kg for melamine, and 3.2 µg/kg for cyromazine. The intra- and inter-day precisions (RSD) for the three analytes were in the ranges of 1.7–3.1% and 3.1–6.3%, respectively. Average recoveries from spiked animal tissue samples ranged from 91.2% to 107% for DCD.

Another UPLC-MS/MS method for determining DCD, melamine, and cyanuric acid in milk and milk powder utilized a C18 column and gradient elution. This method reported recoveries between 96.2% and 103% with RSDs in the range of 0.6-6.0%, and an LOQ of 0.05 μg/kg for trace DCD in mussels, indicating its applicability to various matrices. Ultra-fast liquid chromatography-tandem quadrupole mass spectrometry (UFLC-MS/MS) combined with dispersive micro-solid-phase extraction has also been established for the determination of ultratrace DCD residue in powdered milk samples, achieving an LOQ of 0.06 µg/kg.

UV Spectrometry Detection in HPLC

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a powerful and widely used technique for the detection and quantification of this compound due to its high sensitivity and selectivity. This method is especially valuable for analyzing DCD in complex food matrices where interfering substances are prevalent.

LC-MS/MS methods have been developed for the analysis of this compound in milk and milk powder. wikidata.org These methods often involve simple sample preparation procedures like liquid extraction followed by dilution to minimize matrix effects such as ion suppression. Hydrophilic interaction chromatography (HILIC) columns are frequently used in LC-MS/MS methods for DCD due to its polar nature.

Key findings from LC-MS/MS applications for DCD analysis include:

A sensitive LC-MS/MS method for simultaneous detection and quantification of DCD and melamine in infant milk powder achieved LOQs of approximately 0.16 ng/mL for both compounds in the matrix. The method showed good linearity with correlation coefficients greater than 0.997.

An LC-MS/MS method for DCD and other nitrogen-rich compounds in milk and protein-rich foods demonstrated limits of quantification down to low µg/kg. This compound was quantified in milk with an LOQ of less than 1 µg/kg after sample dilution. The method utilized multiple reaction monitoring (MRM) transitions for detection and identification confirmation.

Recoveries for DCD in milk using LC-MS/MS have been reported around 97.3% with a relative standard deviation of 3.66%.

LC-MS/MS offers advantages including speed, sensitivity, and minimal sample preparation, allowing for high sample throughput.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound, aiding in its identification and characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It can be used for the identification and characterization of this compound by analyzing its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and studying its behavior in various environments, including its reactions. Both proton (¹H) NMR and carbon (¹³C) NMR can be applied. Studies investigating the reaction products of this compound with compounds like formaldehyde (B43269) or epoxy resins often utilize NMR to identify and characterize the resulting species iaea.orgosti.govrsc.orgacs.org. For instance, ¹H NMR spectra of this compound-formaldehyde resins recorded in deuterated DMSO (DMSO-d₆) allow for the analysis of chemical shifts, spin-spin coupling constants, and hyperfine splitting parameters, providing information about the molecular and compositional configurations formed iaea.orgosti.gov. NMR measurements can be used to verify reaction mechanisms, although the low solubility of some reaction products can pose challenges, necessitating the use of model compounds rsc.org. Analysis of NMR spectra helps in confirming the presence of specific functional groups and understanding how the this compound molecule changes during chemical processes acs.orgresearchgate.net.

UV-Visible Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is utilized for both the qualitative and quantitative analysis of this compound, particularly in solution. This method relies on the absorption of UV or visible light by the compound. This compound can be detected by UV spectroscopy, with detection often performed at wavelengths around 200 nm sielc.comsielc.com. UV-Vis absorption spectroscopy is recognized as a simple, fast, and accurate method for analysis in laboratory and industrial settings google.com. However, direct application to complex matrices like dairy products can be challenging due to significant interference google.com. To overcome matrix effects, sample preparation techniques and chemometric methods can be combined with UV-Vis spectroscopy for simultaneous determination of this compound and other compounds google.com. Optical diffuse reflectance spectra measured with a UV-Vis-NIR spectrometer can also provide information about the optical properties of materials incorporating this compound rsc.org.

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique capable of detecting trace amounts of this compound. SERS involves the adsorption of the analyte onto a plasmonically active substrate, typically made of noble metal nanoparticles (such as gold or silver), which enhances the Raman scattering signal ingentaconnect.comresearchgate.netpku.edu.cnrsc.orgbohrium.comacs.org. This technique provides detailed vibrational spectral information about this compound, which can be used for identification and structural analysis ingentaconnect.comresearchgate.netrsc.org. Studies have shown that this compound can adsorb onto gold or silver surfaces, with the adsorption configuration influencing the SERS spectrum ingentaconnect.comresearchgate.net. For instance, this compound has been shown to adsorb vertically on gold surfaces through the N(2) atom ingentaconnect.compku.edu.cn. SERS has been explored for the rapid and sensitive detection of this compound in complex matrices like milk, demonstrating its potential for on-site screening without extensive sample pretreatment rsc.orgacs.org. Density Functional Theory (DFT) calculations are often used in conjunction with SERS to assign vibrational modes and understand the adsorption behavior of this compound on metal surfaces ingentaconnect.comresearchgate.netrsc.org.

Other Characterization Methods

Beyond spectroscopic techniques, other methods provide complementary information about the composition, purity, and thermal behavior of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, typically carbon (C), hydrogen (H), and nitrogen (N). For this compound (C₂H₄N₄), elemental analysis, often performed by combustion analysis, is used to confirm its empirical formula and assess its purity acs.orgat.ua. By comparing the experimentally determined percentages of each element to the theoretically calculated values based on the molecular formula, the identity and purity of the this compound sample can be validated at.ua.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound, particularly in complex samples and at trace levels. Various MS approaches can be employed, including Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS), such as LC-MS/MS and Direct Analysis in Real Time Quadrupole Time-of-Flight Tandem Mass Spectrometry (DART/Q-TOF MS/MS) acs.orgnih.govresearchgate.netnih.govshimadzu.com. MS provides information about the molecular weight of this compound and its fragmentation pattern upon ionization, which serves as a unique fingerprint for identification acs.orgnih.gov. High-resolution MS can provide accurate mass measurements, further increasing confidence in identification by allowing for the determination of the elemental composition of ions acs.org. MS/MS techniques are particularly useful for enhancing selectivity and sensitivity, enabling the detection and quantification of this compound in challenging matrices like food products at very low concentrations acs.orgnih.govresearchgate.netnih.govshimadzu.com.

Differential Scanning Calorimetry (DSC) for Curing Behavior

Differential Scanning Calorimetry (DSC) is widely used to study the thermal behavior of this compound, especially its role as a curing agent for epoxy resins researchgate.netrsc.orgresearchgate.netakjournals.comdtic.milcapes.gov.br. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the observation and characterization of thermal transitions and reactions, such as the exothermic curing reaction rsc.orgakjournals.comcapes.gov.br. By analyzing DSC thermograms, key parameters related to the curing process can be determined, including the curing onset temperature, peak curing temperature, curing enthalpy (reaction exotherm), and glass transition temperature (Tg) of the cured material rsc.orgresearchgate.netakjournals.comcapes.gov.br. DSC can be performed in dynamic (non-isothermal) or isothermal modes to study curing kinetics rsc.orgresearchgate.netakjournals.com. The activation energy of the curing reaction can be calculated from DSC data using methods like the Kissinger or Flynn–Wall–Ozawa methods rsc.org. DSC studies reveal how factors such as the presence of accelerators, solvents, and varying concentrations of this compound influence the curing profile, reaction rate, and the final properties of the cured resin researchgate.netakjournals.comdtic.milcapes.gov.br. For example, DSC analysis has shown that accelerators can lower the curing temperature and increase the reaction rate of this compound-epoxy systems researchgate.netdtic.mil.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy, also referred to as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study chemical species possessing unpaired electrons, such as free radicals, certain transition metal ions, and paramagnetic defects in solid matrices. measurlabs.combruker.com While this compound itself does not inherently contain unpaired electrons in its ground state, EPR can be relevant in studies involving this compound where radical intermediates are formed or where this compound interacts with paramagnetic species. EPR can provide insights into the identity and concentration of detected paramagnetic species and their spatial and electronic structure. bruker.com Although direct application of EPR for the quantification or characterization of pure this compound is limited due to its diamagnetic nature, the technique has been mentioned in the context of analyzing this compound derivatives like methylthis compound and phenylthis compound, suggesting its potential utility when paramagnetic properties are introduced or involved in reactions. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique utilized to examine the surface morphology and microstructure of materials. It employs a focused beam of high-energy electrons to generate signals from the sample surface, providing information on external morphology (texture) and crystalline structure. carleton.edu SEM is frequently used in the characterization of materials where this compound serves as a precursor or a component, such as graphitic carbon nitride, treated down fibers, polymeric networks, and intumescent coatings. rsc.orgresearchgate.netacs.orgmdpi.com By using SEM, researchers can visualize the physical form, particle distribution, and structural features of these materials, assessing how the inclusion or formation involving this compound affects their macroscopic properties. For instance, SEM has been used to observe the morphological structure of down fibers treated with this compound-containing systems to assess the effect of flame-retardant treatment. researchgate.net Similarly, the morphology of polymer networks prepared using this compound precursors has been characterized by field-emission scanning electron microscopy (FE-SEM), revealing typical characteristics of noncrystalline porous organic polymers. acs.org

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique typically coupled with electron microscopy (like SEM or TEM) for elemental analysis and compositional mapping of a sample. oxinst.combruker.com EDX works by detecting and measuring the energy and intensity of characteristic X-rays emitted from a sample when it is bombarded with an electron beam. bruker.comlibretexts.org The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the analyzed volume. oxinst.comlibretexts.org In the context of this compound, EDX is valuable for determining the elemental composition of materials that incorporate this compound. This is particularly useful when this compound is part of a composite material or coating, such as intumescent coatings or biochar-based fertilizers. mdpi.comresearchgate.net By using EDX alongside SEM, researchers can obtain both morphological information and elemental composition from the same area of the sample, providing comprehensive characterization of materials containing this compound. mdpi.comresearchgate.net

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for the identification of crystalline materials and the determination of their structural properties, including phase composition, crystal structure, and crystallinity. malvernpanalytical.comcarleton.eduimprovedpharma.com XRD analysis is based on the constructive interference of monochromatic X-rays with the crystalline lattice of a sample, producing a unique diffraction pattern or "fingerprint" for each crystalline phase. malvernpanalytical.comimprovedpharma.com this compound is a crystalline solid, and XRD can be applied to analyze its crystalline form, identify different polymorphs if they exist, and assess the degree of crystallinity in samples. improvedpharma.comwikipedia.org Furthermore, XRD is used to characterize the crystalline structure of materials synthesized using this compound as a precursor, such as graphitic carbon nitride. rsc.org By comparing the diffraction patterns obtained from samples to reference databases, the crystalline phases present can be identified. malvernpanalytical.comucmerced.edu

Isotope Ratio Mass Spectrometry for Nitrogen Isotope Analysis